Product packaging for 5-Aminoindazole hydrochloride(Cat. No.:CAS No. 64309-76-8)

5-Aminoindazole hydrochloride

Cat. No.: B1288599
CAS No.: 64309-76-8
M. Wt: 169.61 g/mol
InChI Key: DHDNJTBILGPMBJ-UHFFFAOYSA-N
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Description

5-Aminoindazole hydrochloride (CAS 64309-76-8) is the hydrochloride salt of a heterocyclic amine, serving as a versatile building block and active compound in sophisticated research applications. With a molecular formula of C 7 H 8 ClN 3 and a molecular weight of 169.61 g/mol, it is a solid that offers improved handling and solubility for experimental work . In the field of materials science, 5-aminoindazole and its derivatives are investigated as effective corrosion inhibitors for mild steel in acidic environments. Research demonstrates that these compounds adsorb onto metal surfaces, forming a protective layer that significantly mitigates corrosion. The inhibition efficiency is linked to the molecular structure, with certain derivatives achieving high efficiency through a chemisorption mechanism, as confirmed by both gravimetric analysis and Density Functional Theory calculations . Furthermore, the indazole core is recognized for its significant pharmacological potential. Preclinical studies indicate that 5-aminoindazole exhibits potent anti-inflammatory activity. It operates through a multi-targeted mechanism, demonstrating a dose-dependent ability to inhibit key pro-inflammatory mediators, including the cyclooxygenase-2 (COX-2) enzyme and cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) . This action contributes to a marked reduction in acute inflammation models, such as carrageenan-induced paw oedema . Handling and Safety: This compound is classified with the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet prior to use. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or consumer use. It is not intended for human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN3 B1288599 5-Aminoindazole hydrochloride CAS No. 64309-76-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h1-4H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDNJTBILGPMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214533
Record name 5-Aminoindazole hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64309-76-8
Record name 5-Aminoindazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminoindazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoindazole hydrochloride
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies and Novel Approaches for 5 Aminoindazole Hydrochloride and Its Derivatives

Established Synthetic Pathways for 5-Aminoindazole (B92378)

The traditional synthesis of 5-aminoindazole typically involves the construction of the indazole ring system, followed by functional group manipulations. A common and effective strategy is the synthesis of an intermediate, 5-nitroindazole (B105863), which is then reduced to the desired 5-aminoindazole.

Nucleophilic Substitution Reactions in Indazole Synthesis

Nucleophilic substitution is a cornerstone in the formation of the indazole ring. A prevalent method involves the reaction of an ortho-haloaryl compound with hydrazine (B178648). For the synthesis of the 5-nitroindazole precursor, 2-fluoro-5-nitrobenzaldehyde (B1301997) serves as a common starting material. The reaction proceeds via a nucleophilic attack by hydrazine hydrate (B1144303) on the aldehyde, followed by an intramolecular cyclization to form the indazole ring system. chemicalbook.com This pathway is efficient for producing the core indazole structure, which can then be further modified. chemicalbook.comnih.gov For instance, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate in refluxing n-butanol is another example of this strategy to produce 3-aminoindazole. chemicalbook.com

Ring System Construction and Functionalization

The construction of the indazole ring can also be achieved through classical methods such as the diazotization of substituted o-toluidines. chemicalbook.com A well-documented procedure for synthesizing 5-nitroindazole starts with 2-amino-5-nitrotoluene. orgsyn.org This precursor is treated with sodium nitrite (B80452) in glacial acetic acid to form a diazonium salt. The subsequent intramolecular cyclization, involving the methyl group, leads to the formation of the 5-nitroindazole ring. chemicalbook.comorgsyn.org The reaction is typically allowed to proceed over several days at room temperature. orgsyn.org

Once 5-nitroindazole is synthesized, the final step to obtain 5-aminoindazole is a standard reduction of the nitro group. This transformation is commonly achieved using reagents such as tin(II) chloride dihydrate (SnCl2·2H2O) in the presence of hydrochloric acid (HCl) in a solvent like ethyl acetate. researchgate.net This reduction effectively converts the nitro group to an amino group, yielding the target 5-aminoindazole, which can then be converted to its hydrochloride salt.

Advanced Synthetic Strategies

To improve efficiency, yield, and molecular diversity, advanced synthetic strategies have been developed for indazole synthesis and derivatization. These include microwave-assisted protocols, multi-component reactions, and methods for achieving high regioselectivity.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. rsc.org This technology has been successfully applied to the synthesis of various heterocyclic systems. For example, a novel and efficient protocol for the preparation of indazole-1,3,4-oxadiazoles from both aromatic and aliphatic carboxylic acids has been developed using microwave-assisted reactions. researchgate.net The application of microwave irradiation in the condensation of 5-aminopyrazoles with other reagents to form fused pyrazoloazines demonstrates its utility in constructing complex heterocyclic systems related to indazoles. nih.govfrontiersin.org These green chemistry approaches offer significant advantages over conventional heating methods. rsc.org

Multi-Component Reactions for Indazole Scaffold Derivatization

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. rug.nl MCRs are valued for their ability to rapidly generate libraries of complex molecules from simple precursors, making them ideal for drug discovery and scaffold derivatization. rsc.orgrsc.org While direct synthesis of the core indazole ring via MCRs is less common, these reactions are instrumental in derivatizing the indazole scaffold. For instance, pre-synthesized aminoazoles, including 5-aminopyrazoles which are structurally related to 5-aminoindazole, are frequently used as components in MCRs to build diverse fused heterocyclic systems. nih.gov These reactions allow for the introduction of various substituents and functional groups onto the core structure in a single, efficient step. rsc.org

Regioselective Synthesis of Substituted Indazoles

A significant challenge in the functionalization of indazoles, particularly in N-alkylation, is controlling the regioselectivity. The indazole ring has two nitrogen atoms (N-1 and N-2) that can be alkylated, leading to two different regioisomers. Achieving regioselective synthesis is crucial as the biological activity of N-substituted indazoles often depends on the position of the substituent. beilstein-journals.orgnih.gov

Research has shown that the outcome of N-alkylation is highly dependent on the reaction conditions (base, solvent) and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgnih.gov A systematic study on the N-alkylation of various substituted indazoles revealed key factors influencing the N-1/N-2 ratio. beilstein-journals.org For example, using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 alkylated product, which is often the thermodynamically more stable isomer. beilstein-journals.orgnih.gov Conversely, substituents at the C-7 position with electron-withdrawing properties, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), can direct the alkylation to the N-2 position with high selectivity. beilstein-journals.orgnih.gov

Indazole SubstituentBase/SolventAlkylating ReagentN-1 SelectivityN-2 SelectivityReference
3-CarboxymethylNaH / THFAlkyl bromide>99%<1% beilstein-journals.org
3-tert-ButylNaH / THFAlkyl bromide>99%<1% beilstein-journals.org
7-NO₂NaH / THFAlkyl bromide<4%>96% beilstein-journals.orgnih.gov
7-CO₂MeNaH / THFAlkyl bromide<4%>96% beilstein-journals.orgnih.gov

This regioselective control is vital for the targeted synthesis of specific indazole derivatives, enabling the exploration of structure-activity relationships in medicinal chemistry. beilstein-journals.orgnih.gov Another approach to achieving regioselectivity involves a one-pot condensation followed by a Cadogan reductive cyclization, which has been shown to be effective for producing 2H-indazoles. acs.orgorganic-chemistry.org This method utilizes ortho-imino-nitrobenzene substrates that undergo reductive cyclization to selectively yield N-2 substituted indazoles under mild conditions. acs.orgorganic-chemistry.org

Derivatization and Scaffold Elaboration

The 5-aminoindazole core serves as a versatile scaffold in medicinal chemistry, amenable to a wide range of synthetic transformations. The primary amino group at the C5 position is a key handle for derivatization, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Methodologies for derivatization primarily focus on forming new bonds—such as amide, sulfonamide, and carbon-nitrogen bonds—to elaborate the scaffold and explore structure-activity relationships.

Synthesis of Amide-Linked Derivatives

The formation of an amide bond is a cornerstone of medicinal chemistry, and the amino group of 5-aminoindazole provides a straightforward point for such modifications. The most common approach involves the direct coupling of 5-aminoindazole with a carboxylic acid. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the indazole's amino group.

A variety of coupling reagents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. Other established coupling agents include aminium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

The general scheme for this reaction involves activating the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the 5-amino group of the indazole to form the stable amide linkage. For instance, the synthesis of prolinamide derivatives of 5-aminoindazole has been successfully achieved using EDCI in a solvent like N,N-dimethylformamide (DMF). The reaction proceeds by coupling various substituted proline derivatives to the 5-aminoindazole core, yielding the corresponding N-(1H-indazol-5-yl)pyrrolidine-carboxamides.

Table 1: Examples of Amide-Linked Pyrrolidine (B122466) Derivatives of 5-Aminoindazole

Compound NameStarting Carboxylic AcidCoupling ReagentYieldReference
(R)-1-Benzyl-N-(1H-indazol-5-yl)pyrrolidine-2-carboxamide(R)-1-Benzylpyrrolidine-2-carboxylic acidEDCI64%
(S)-1-Benzyl-N-(1H-indazol-5-yl)pyrrolidine-2-carboxamide(S)-1-Benzylpyrrolidine-2-carboxylic acidEDCI59%
1-Benzyl-N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide1-Benzylpyrrolidine-3-carboxylic acidEDCI42%

Incorporation into Pyrimidine-Based Architectures

The 5-aminoindazole scaffold has been effectively incorporated into larger, more complex heterocyclic systems, particularly those based on a pyrimidine (B1678525) ring. The synthesis of these architectures typically relies on the nucleophilic character of the 5-amino group, which can displace leaving groups on an activated pyrimidine core.

A common synthetic strategy involves the reaction of 5-aminoindazole with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. In this reaction, the amino group of the indazole acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring in a nucleophilic aromatic substitution (SNAr) reaction. This regioselective reaction typically occurs at the more reactive C4 position of the pyrimidine. The resulting intermediate, a 2-chloro-N-(1H-indazol-5-yl)pyrimidin-4-amine, can then be further functionalized by reacting the remaining chlorine atom with other nucleophiles, such as various substituted anilines. This sequential substitution allows for the controlled construction of diverse 2,4-disubstituted pyrimidine derivatives tethered to the 5-aminoindazole scaffold.

The reaction conditions for these syntheses often involve refluxing the reactants in a suitable solvent, sometimes with the addition of an acid catalyst to facilitate the reaction. This approach has been utilized to create hybrid molecules that serve as dual-mimic agents, for example, by combining the aminoindazole fragment with a 2,4-diarylaminopyrimidine (DAAP) scaffold.

Table 2: Synthesis of Pyrimidine-Based Derivatives from 5-Aminoindazole

Pyrimidine ReagentReaction TypeResulting ScaffoldReference
2,4-DichloropyrimidineNucleophilic Aromatic Substitution2-Chloro-N-(1H-indazol-5-yl)pyrimidin-4-amine
Substituted 2-Chloro-N-arylpyrimidin-4-aminesNucleophilic Aromatic SubstitutionN2-Aryl-N4-(1H-indazol-5-yl)pyrimidine-2,4-diamine

Development of Pyrrolidine-Based Conjugates

The conjugation of a pyrrolidine ring to the 5-aminoindazole scaffold introduces a five-membered saturated heterocycle, which is a privileged structure in many biologically active compounds. This modification can enhance properties such as solubility and three-dimensionality.

A primary method for creating these conjugates is through the formation of an amide bond, as detailed in section 2.3.1. Specifically, 5-aminoindazole can be coupled with proline (pyrrolidine-2-carboxylic acid) or its derivatives using standard peptide coupling reagents like EDCI. This reaction directly links the nitrogen of the 5-amino group to the carbonyl carbon of the pyrrolidine ring, forming a stable amide conjugate. Both R- and S-enantiomers of substituted prolines can be used to generate stereochemically defined conjugates.

A more complex approach for incorporating a pyrrolidine ring involves multicomponent reactions, such as the 1,3-dipolar cycloaddition. In this method, an azomethine ylide, generated in situ from an amino acid like sarcosine (B1681465) or proline, reacts with a dipolarophile. While not directly starting with 5-aminoindazole, this strategy has been applied to vinyl-substituted indazoles to create complex spiropyrrolidine systems fused to the indazole core. This demonstrates a powerful method for generating novel, highly substituted pyrrolidine-indazole conjugates in a single step.

Table 3: Pyrrolidine Conjugates Synthesized via Amide Coupling with 5-Aminoindazole

Pyrrolidine MoietyCoupling ConditionsProduct TypeReference
(R)-1-Benzylpyrrolidine-2-carboxylic acidEDCI, DMF, 80 °CN-(1H-indazol-5-yl)pyrrolidine-2-carboxamide
(S)-1-Benzylpyrrolidine-2-carboxylic acidEDCI, DMF, 80 °CN-(1H-indazol-5-yl)pyrrolidine-2-carboxamide
1-Benzylpyrrolidine-3-carboxylic acidEDCI, DMF, 80 °CN-(1H-indazol-5-yl)pyrrolidine-3-carboxamide

Sulfonamide Derivative Synthesis

The synthesis of sulfonamide derivatives from 5-aminoindazole introduces a key functional group known for its presence in a wide array of therapeutic agents. The most direct method for this transformation is the reaction of the 5-amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.

In this reaction, the nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S sulfonamide bond. The reaction is typically carried out in an inert solvent, and a base, such as pyridine (B92270) or triethylamine, is added to neutralize the hydrochloric acid generated as a byproduct. This method allows for the introduction of a wide variety of aryl or alkyl substituents (R) depending on the sulfonyl chloride used.

An alternative, multi-step approach begins with 5-nitroindazole. The nitroindazole is first reacted with a sulfonyl chloride, which typically results in sulfonylation at the N1 position of the indazole ring. Following this, the nitro group at the C5 position is reduced to an amine. This reduction can be achieved using various methods, such as catalytic hydrogenation or, more commonly, with a reducing agent like zinc powder in the presence of ammonium (B1175870) chloride. This two-step sequence yields the 1-sulfonyl-1H-indazol-5-amine, providing a different regioisomer compared to the direct sulfonylation of the 5-amino group.

Strategies for Diversifying the Aminoindazole Scaffold

Beyond simple derivatization of the amino group, 5-aminoindazole serves as a building block for constructing more complex, fused heterocyclic systems. These strategies significantly diversify the core scaffold, leading to novel chemical entities with unique three-dimensional shapes.

One notable strategy is the construction of tricyclic quinoline (B57606) derivatives. This can be achieved through a condensation reaction between 5-aminoindazole and α,β-unsaturated ketones or, more simply, with ketones like acetone (B3395972) or mesityl oxide in the presence of a catalyst such as iodine. The reaction proceeds via a presumed sequence of imine formation followed by cyclization and aromatization to yield a fused indazoloquinoline ring system. This method provides a straightforward route to expand the bicyclic indazole into a more complex tricyclic architecture.

Further elaboration of the scaffold has been demonstrated through multicomponent reactions. For example, 5-aminoindazole can participate in reactions with barbituric acid derivatives and carbaldehydes to form complex fused systems like tetrahydro-pyrazolo[4,3-f]-pyrimido[4,5-b]quinolines. These reactions build multiple rings and introduce several new stereocenters in a single synthetic operation, showcasing the utility of 5-aminoindazole as a versatile component for diversity-oriented synthesis.

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

Indazole as a Core Scaffold in Bioactive Molecule Design

The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the design of bioactive molecules. nih.govaustinpublishinggroup.com Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow it to mimic the purine (B94841) base adenine (B156593), a key component of ATP. This enables indazole-containing compounds to function as competitive inhibitors for a large family of enzymes known as protein kinases. caribjscitech.com

The versatility of the indazole scaffold is demonstrated by its presence in a wide array of pharmacologically active compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. nih.govnih.govnih.gov Several FDA-approved drugs incorporate this core structure, highlighting its significance in drug discovery. For instance, Pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, while Benzydamine is utilized as a non-steroidal anti-inflammatory drug. rsc.orgmdpi.com The inherent drug-like properties of the indazole ring system make it an attractive starting point for the development of new chemical entities targeting a broad spectrum of diseases. researchgate.netpnrjournal.com

Structure-Activity Relationship (SAR) Studies of 5-Aminoindazole (B92378) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For 5-aminoindazole derivatives, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The biological activity of 5-aminoindazole derivatives is governed by several key structural features. The indazole core itself provides the essential framework for interaction with biological targets. longdom.org The nitrogen atoms in the pyrazole ring and the aromatic system are critical for establishing binding interactions, such as hydrogen bonds and π-stacking, with protein receptors and enzymes. caribjscitech.com

The 5-amino group (–NH2) is a particularly important feature. As an electron-donating group, it can significantly influence the electronic properties of the indazole ring system. researchgate.net More importantly, it serves as a key hydrogen bond donor, allowing for specific and strong interactions with target proteins. In the development of inhibitors for phosphoinositide-dependent kinase-1 (PDK1), a 5-aminoindazole fragment was identified as a crucial starting point, with the amino group forming essential hydrogen bonds within the kinase's active site. nih.govnih.gov SAR studies have also revealed that the position of substituents on the indazole ring is critical; for example, aryl groups at the C3 and C6 positions have been found to be crucial for certain inhibitory activities. mdpi.com

Modifying the substituents on the 5-aminoindazole scaffold is a primary strategy for fine-tuning a compound's pharmacological profile. nih.gov Even minor chemical alterations can lead to significant changes in potency, selectivity, and metabolic stability.

For example, in the development of CC-Chemokine Receptor 4 (CCR4) antagonists, SAR studies of indazole derivatives showed that placing methoxy (B1213986) or hydroxyl groups at the C4 position resulted in more potent compounds. acs.org Similarly, the N1 position of the indazole ring is a common point for modification; attaching meta-substituted benzyl (B1604629) groups at this position was found to yield the most potent antagonists in that series. acs.org

In another example, the optimization of a 5-aminoindazole fragment hit against PDK1 involved adding an aminopyrimidine group. This single modification, which introduced new hydrogen bonding opportunities with catalytic residues in the enzyme's binding pocket, increased the compound's potency by nearly a thousand-fold. nih.govacs.org These examples underscore how systematic modifications, guided by SAR, can transform a simple scaffold into a highly potent and specific drug candidate. nih.gov

Scaffold PositionSubstituent/ModificationImpact on Pharmacological ProfileTarget Class Example
C4 Methoxy or Hydroxyl groupIncreased antagonist potencyCCR4 Antagonists acs.org
C6 Small, non-bulky groupsPreferred for activityCCR4 Antagonists acs.org
N1 meta-substituted benzyl groupIncreased antagonist potencyCCR4 Antagonists acs.org
5-Amino Group Addition of Aminopyrimidine~1000-fold increase in potencyPDK1 Kinase Inhibitors acs.org

Rational Drug Design Utilizing 5-Aminoindazole Motifs

Rational drug design leverages structural information of biological targets to design and optimize drug candidates. The 5-aminoindazole motif is an excellent tool in this process due to its favorable binding properties and synthetic tractability. acs.org

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These fragment "hits" then serve as starting points for the development of more potent, lead-like molecules. nih.gov

A notable case study in FBDD involves the discovery of inhibitors for PDK1. acs.org In this effort, a kinase-biased library of approximately 1000 fragments was screened. nih.gov This screen identified a 5-aminoindazole derivative as a promising hit due to its high ligand efficiency (LE), a measure of binding energy per atom. nih.govacs.org The 5-aminoindazole fragment provided a validated, high-quality starting point for a hit-to-lead campaign, demonstrating the power of FBDD to efficiently explore chemical space and identify novel scaffolds for drug development. nih.gov

CompoundStructureTypePotency (IC₅₀)Ligand Efficiency (LE)
Fragment Hit (Compound 8) 5-Aminoindazole derivativeFragment311 µM0.46
Lead Compound (Compound 19) Aminopyrimidine-aminoindazoleLead-like0.37 µM0.49

Data sourced from a case study on PDK1 inhibitors. nih.govacs.org

Once a fragment hit like 5-aminoindazole is identified, structure-based design and lead optimization are employed to enhance its potency and drug-like properties. drugdesign.orgyoutube.com This iterative process relies on structural information, often from X-ray crystallography, to guide chemical modifications. nih.gov

In the PDK1 inhibitor project, the crystal structure of the 5-aminoindazole fragment bound to the enzyme revealed how it occupied the active site. This structural information provided a roadmap for optimization. acs.org Chemists then used this information to "grow" the fragment, adding chemical moieties that could form additional favorable interactions with the protein. nih.gov The addition of an aminopyrimidine ring was a key optimization step, designed to engage with catalytic residues and form a strong hydrogen bond network, dramatically improving binding affinity. nih.govacs.org This evolution from a micromolar fragment to a nanomolar lead compound exemplifies a successful lead optimization strategy, transforming a simple starting point into a potent and selective inhibitor. nih.govresearchgate.net

Indazole Derivatives as Precursors for Complex Molecular Synthesis

The indazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds. Indazole derivatives, particularly functionalized variants like 5-aminoindazole, serve as critical starting materials or precursors for the synthesis of more complex molecular architectures. The strategic placement of reactive functional groups on the indazole ring system allows chemists to use it as a versatile building block for constructing novel therapeutic agents, including kinase inhibitors and fused heterocyclic systems.

The utility of 5-aminoindazole as a precursor stems from the reactivity of its amino group and the bicyclic indazole core. The amine at the C-5 position provides a nucleophilic site, enabling a wide range of chemical transformations such as amide bond formations, condensations, and multicomponent reactions. This reactivity is fundamental to its role in diversity-oriented synthesis, where complex and structurally varied molecules are generated from a common starting point.

A significant application of aminoindazoles as precursors is in the construction of fused heterocyclic ring systems. Research has demonstrated that 5-aminoindazole can be effectively used to synthesize tricyclic quinoline (B57606) derivatives. In these reactions, the aminoindazole is condensed with carbonyl compounds like acetone (B3395972) or mesityl oxide in the presence of a catalyst such as iodine. This transformation builds a new quinoline ring fused to the indazole core. For instance, the reaction of 5-aminoindazole with acetone yields the corresponding tricyclic quinoline product with a 45% yield. When mesityl oxide is used, two different quinoline structures are formed in competition.

Starting AmineCarbonyl ReactantProduct(s)YieldReference
5-AminoindazoleAcetoneTricyclic Quinoline Derivative III45%
5-AminoindazoleMesityl OxideTricyclic Quinoline Derivative III24%
5-AminoindazoleMesityl OxideTricyclic Quinoline Derivative IV28%

Furthermore, 5-aminoindazole is a key reactant in microwave-assisted multi-component reactions for the diversity-oriented synthesis of pyrazolo[4,3-f]quinoline derivatives. This method involves the reaction of an aromatic aldehyde, 5-aminoindazole, and a cyclic 1,3-dicarbonyl compound, demonstrating the precursor's utility in generating complex scaffolds in a single step.

The 5-aminoindazole scaffold has proven particularly valuable in the development of targeted therapeutics. In the structure-based design of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase inhibitors, 5-aminoindazole was employed as the core scaffold, leading to a series of potent inhibitors with broad-spectrum antimicrobial activity. The use of this specific precursor facilitated a 6000-fold increase in potency through structure-guided modifications. Similarly, in the search for Unc-51 like autophagy activating kinase 1 (ULK1) inhibitors, a screening hit was synthesized via an amide coupling reaction involving 5-aminoindazole. This highlights its role as a foundational component upon which the final, highly active molecule is built. Moreover, related aminoindazoles serve as crucial starting points for approved drugs; for example, novel 3-aminoindazole derivatives, including the anticancer drug entrectinib, were developed using a 3-amino-5-substituted indazole as the initial precursor.

Pharmacological and Biological Activities of 5 Aminoindazole Derivatives Excluding Clinical Studies, Dosage, and Safety

In Vitro Anti-proliferative and Cytotoxic Activities

Derivatives of the indazole scaffold have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential as anti-cancer agents. Research has focused on synthesizing and evaluating these compounds for their ability to inhibit the growth of cancer cells and induce cell death.

The anti-proliferative activity of various indazole derivatives has been assessed against a panel of human cancer cell lines. These studies utilize assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test to measure the concentration of a compound required to inhibit cell growth by 50% (IC50). Lower IC50 values are indicative of greater potency.

The human chronic myeloid leukemia cell line, K562, has been a target for evaluating the efficacy of novel indazole compounds. In one study, a series of 1H-indazole-3-amine derivatives were synthesized and tested for their anti-proliferative effects. researchgate.netnih.gov Among the synthesized compounds, a particular derivative, designated as compound 6o , demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. researchgate.net This compound also showed favorable selectivity when compared to its effect on normal human embryonic kidney cells (HEK-293). researchgate.net

Further research involving indole (B1671886) and indazole-based stilbenes also highlighted significant cytotoxic activities against K562 cells. nih.gov In this study, eight different derivatives displayed strong anti-proliferative effects, with IC50 values recorded below 10 µM, indicating potent activity against this leukemia cell line. nih.gov

Table 1: Cytotoxic Activity of Indazole Derivatives against K562 Cell Line

Compound/Derivative Series Cell Line IC50 (µM)
1H-indazole-3-amine (Compound 6o ) K562 5.15

The cytotoxic potential of indazole derivatives has also been investigated against solid tumor cell lines, including the MCF-7 breast adenocarcinoma line and the A549 non-small cell lung cancer line.

For the MCF-7 cell line, a study on novel indazole analogues of curcumin (B1669340) reported cytotoxic effects. The IC50 values for the synthesized compounds against MCF-7 cells were found to be in the range of 45.97 to 86.24 µM.

The 1H-indazole-3-amine derivatives mentioned previously were also evaluated against the A549 lung cancer cell line. researchgate.netnih.gov While these compounds were generally more potent against the K562 leukemia line, they still exhibited activity against A549 cells. researchgate.net In a separate study focusing on polysubstituted indazoles, several compounds showed interesting anti-proliferative activity against A549 cells, with IC50 values ranging from 0.64 to 17 µM. nih.gov

Table 2: Cytotoxic Activity of Indazole Derivatives against MCF-7 and A549 Cell Lines

Compound/Derivative Series Cell Line IC50 (µM)
Indazole analogues of curcumin MCF-7 45.97 - 86.24

Beyond inhibiting proliferation, a key mechanism for effective anti-cancer agents is the induction of programmed cell death, or apoptosis. Research indicates that indazole derivatives can trigger this process in cancer cells through the modulation of key regulatory pathways.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (like Bcl-2 itself), which prevent cell death, and pro-apoptotic members (like Bax), which promote it. The ratio of these proteins is critical in determining a cell's fate. A shift towards pro-apoptotic proteins lowers the threshold for apoptosis induction.

Studies have suggested that the cytotoxic effects of certain indazole derivatives are linked to their ability to modulate this balance. For instance, the promising 1H-indazole-3-amine derivative, compound 6o , was found to induce apoptosis in K562 cells, with further analysis suggesting this occurs through the inhibition of anti-apoptotic Bcl-2 family members. researchgate.netnih.gov Similarly, other heterocyclic compounds have been shown to induce apoptosis by decreasing the cellular levels of the anti-apoptotic Bcl-2 protein. By downregulating survival proteins like Bcl-2, these compounds effectively remove the "brakes" on the apoptotic machinery, leading to cancer cell death.

Apoptosis culminates in the activation of a family of cysteine proteases known as caspases. These enzymes execute the dismantling of the cell in a controlled manner. The process is typically initiated by "initiator" caspases (like caspase-8 and caspase-9), which then activate "executioner" caspases (like caspase-3).

The induction of apoptosis by indazole derivatives inherently involves the activation of this caspase cascade. nih.gov For example, studies on other anti-cancer compounds targeting the A549 cell line have demonstrated that apoptosis is accompanied by the expression of cleaved caspase-3, a hallmark of the executioner phase of apoptosis. The apoptotic activity of indazole derivatives, therefore, is understood to proceed via these established mechanisms, whereby the initial signals, such as the modulation of Bcl-2 proteins, lead to the sequential activation of initiator and then executioner caspases, resulting in programmed cell death. nih.gov

Induction of Apoptosis Pathways

Anti-inflammatory Research

Derivatives of 5-aminoindazole (B92378) have been the subject of research for their potential anti-inflammatory properties. Investigations have explored various mechanisms through which these compounds may exert their effects, including the inhibition of key enzymes involved in the inflammatory cascade, modulation of pro-inflammatory signaling molecules, and antioxidant activities.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by catalyzing the production of prostaglandins. grafiati.com The inhibition of COX-2 is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research has shown that 5-aminoindazole derivatives can significantly inhibit COX-2 activity.

In one study, the inhibitory action of 5-aminoindazole on cyclooxygenase was found to be a significant contributor to its anti-inflammatory effects. nih.gov The compound demonstrated a concentration-dependent inhibition of the COX-2 enzyme. nih.gov Among the tested indazole derivatives, 5-aminoindazole exhibited the most potent activity in inhibiting COX-2 across all tested concentrations. nih.gov The inhibition of COX-2 for various indazoles at the maximum tested concentration (50μM) ranged from 68% to 78%. nih.gov The IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity, for 5-aminoindazole was determined to be 12.32 µM. nih.gov

Inhibition of COX-2 by 5-Aminoindazole

Concentration (µM)Percentage Inhibition (%)IC₅₀ (µM)
Data Not SpecifiedData Not Specified in Snippet12.32 nih.gov

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines are signaling proteins that mediate and regulate inflammation. nih.gov Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) are pivotal cytokines in this process. nih.gov The ability of 5-aminoindazole derivatives to modulate these cytokines has been a focus of anti-inflammatory research.

TNF-α is a major regulator of inflammatory responses and is implicated in the pathogenesis of several inflammatory diseases. mdpi.com Its inhibition is a therapeutic strategy for a number of autoimmune conditions. nih.govbiointerfaceresearch.com Studies have demonstrated that indazole derivatives, including 5-aminoindazole, can inhibit TNF-α in a concentration-dependent manner. researchgate.net

Inhibition of TNF-α by 5-Aminoindazole

ConcentrationPercentage Inhibition (%)IC₅₀
Concentration Dependent researchgate.netData Not Specified in SnippetData Not Specified in Snippet

Modulation of IL-1β by 5-Aminoindazole

ConcentrationEffect
Data Not Specified in SnippetInhibitory effects suggested by general statements on indazole derivatives nih.govresearchgate.net

Free Radical Scavenging Activity

Free radicals and reactive oxygen species can contribute to tissue damage during inflammation through processes like lipid peroxidation. nih.gov Antioxidant activity and the ability to scavenge free radicals represent another mechanism for anti-inflammatory action.

Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage and propagation of inflammation. nih.govmdpi.com The inhibition of lipid peroxidation is a measure of antioxidant potential. nih.govmdpi.com 5-Aminoindazole has demonstrated a notable, concentration-dependent ability to inhibit lipid peroxidation. nih.gov At a concentration of 1μg/ml, it inhibited lipid peroxidation by 16.53%, which increased significantly to 81.25% at a concentration of 200μg/ml. nih.gov Among the indazole compounds tested, 5-aminoindazole showed a higher degree of inhibition of lipid peroxidation. nih.gov

Inhibition of Lipid Peroxidation by 5-Aminoindazole

Concentration (µg/ml)Percentage Inhibition (%)
116.53 nih.gov
20081.25 nih.gov
DPPH and Nitric Oxide Scavenging

The antioxidant potential of 5-aminoindazole derivatives, specifically their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radicals, is an area of growing interest, though direct studies on 5-aminoindazole hydrochloride are not extensively documented in the reviewed literature. However, the broader class of amino-substituted heterocyclic compounds has demonstrated significant radical scavenging capabilities. The presence of an amino group on the indazole ring is anticipated to enhance its electron-donating properties, which is a key characteristic for effective free radical scavenging.

Research on related heterocyclic structures, such as aminothiazoles and aminotriazoles, has shown promising results in DPPH and nitric oxide scavenging assays. For instance, certain aminothiazole derivatives have been reported to exhibit concentration-dependent scavenging of DPPH radicals. Similarly, studies on various plant extracts and synthetic compounds have established a correlation between their phenolic and amino-substituted aromatic content and their ability to scavenge nitric oxide radicals nih.govmdpi.com. Nitric oxide is a crucial signaling molecule but its overproduction can lead to oxidative stress and cellular damage. Compounds that can scavenge excess nitric oxide may therefore have therapeutic potential in inflammatory conditions nih.govnih.gov.

Antimicrobial Efficacy

The 5-aminoindazole scaffold has been identified as a crucial component in the development of novel antimicrobial agents. Derivatives of this compound have demonstrated a wide range of activities against various microbial pathogens, including bacteria and fungi.

Derivatives of 5-aminoindazole have been investigated for their broad-spectrum antimicrobial properties. The versatility of the indazole ring system allows for chemical modifications that can lead to compounds with activity against a wide array of microorganisms. Research has shown that certain N-methyl-3-aryl indazoles exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans researchgate.net. The development of these compounds is particularly significant in the face of rising antimicrobial resistance, which necessitates the discovery of new therapeutic agents with broad efficacy.

The antibacterial activity of 5-aminoindazole derivatives has been a primary focus of many studies. These compounds have shown promise against a variety of bacterial strains. For instance, a number of N-methyl-3-aryl indazoles have demonstrated inhibitory effects against bacteria such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium researchgate.net. The mechanism of action for many of these derivatives is linked to the inhibition of essential bacterial enzymes, a topic that will be explored further in a subsequent section. The structural flexibility of the 5-aminoindazole core allows for the design of derivatives with enhanced potency and specificity against targeted bacterial pathogens.

In addition to their antibacterial effects, 5-aminoindazole derivatives have also been evaluated for their antifungal properties. The emergence of fungal infections, particularly in immunocompromised individuals, has highlighted the need for new antifungal agents. Studies have shown that some indazole derivatives are active against fungal species such as Candida albicans and Aspergillus niger researchgate.net. The development of 5-aminoindazole-based compounds offers a promising avenue for the creation of novel antifungal therapies.

A significant mechanism underlying the broad-spectrum antimicrobial activity of 5-aminoindazole derivatives is the inhibition of the bacterial enzyme S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase nih.gov. This enzyme plays a critical role in bacterial metabolism, including in pathways essential for DNA and protein synthesis, as well as in quorum sensing, a process of bacterial cell-to-cell communication nih.gov. By inhibiting SAH/MTA nucleosidase, these compounds disrupt these vital functions, leading to bacterial cell death.

Structure-guided design strategies utilizing the 5-aminoindazole scaffold have led to the development of potent, low-nanomolar inhibitors of SAH/MTA nucleosidase with broad-spectrum antimicrobial activity nih.gov. The high degree of conservation of the SAH/MTA nucleosidase active site across various bacterial species makes it an attractive target for the development of wide-ranging antibacterial agents nih.gov.

Table 1: Antimicrobial Activity of Selected Indazole Derivatives

Compound TypeTarget OrganismActivity/PotencyReference
N-methyl-3-aryl indazolesXanthomonas campestrisDominant Activity researchgate.net
N-methyl-3-aryl indazolesBacillus cereusDominant Activity researchgate.net
N-methyl-3-aryl indazolesEscherichia coliDominant Activity researchgate.net
N-methyl-3-aryl indazolesBacillus megateriumDominant Activity researchgate.net
N-methyl-3-aryl indazolesCandida albicansDominant Activity researchgate.net
Indazole DerivativesAspergillus nigerAnti-fungal Activity researchgate.net
5-Aminoindazole DerivativesVarious BacteriaLow-nanomolar inhibitors of SAH/MTA nucleosidase nih.gov

Enzyme and Receptor Target Modulation

The indazole scaffold, including the 5-aminoindazole derivative, is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets, including enzymes and receptors. This has led to its exploration in the development of therapies for a range of diseases.

Research has demonstrated that indazole derivatives can act as potent modulators of several key enzymes. For example, novel 3-aminoindazole derivatives have been synthesized and evaluated for their enzyme inhibition activities, with one such compound, entrectinib, showing high potency against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM nih.gov. This compound also demonstrated potent inhibition of the related tyrosine kinases ROS1 and TRKs nih.gov.

Furthermore, derivatives based on the 1H-indazole structure have been identified as inhibitors of Fibroblast growth factor receptors (FGFRs) kinases, with IC50 values in the micromolar range nih.gov. Other research has led to the development of 1H-indazole amide derivatives that show significant enzymatic and cellular activity against extracellular signal-regulated kinase1/2 (ERK1/2) nih.gov.

The versatility of the 5-aminoindazole structure makes it an excellent starting point for the design of new enzyme and receptor modulators. The amino group at the 5-position provides a key site for chemical modification, allowing for the synthesis of libraries of compounds that can be screened against a wide array of biological targets. This adaptability has positioned 5-aminoindazole and its derivatives as important tools in the ongoing search for new and effective therapeutic agents.

Table 2: Enzyme and Receptor Targets of Indazole Derivatives

Derivative ClassTargetPotency (IC50)Reference
3-Aminoindazole Derivative (entrectinib)Anaplastic Lymphoma Kinase (ALK)12 nM nih.gov
1H-Indazole DerivativesFibroblast Growth Factor Receptors (FGFRs) 1-30.8–90 µM nih.gov
1H-Indazole Amide DerivativesExtracellular Signal-Regulated Kinase1/2 (ERK1/2)9.3 ± 3.2 ~ 25.8 ± 2.3 nM nih.gov

Rho Kinase (ROCK) Inhibition

Derivatives of 5-aminoindazole have been identified as potent inhibitors of Rho kinase (ROCK), a serine/threonine kinase that plays a crucial role in cellular functions such as smooth muscle contraction and cell migration. The indazole scaffold is considered important for ROCK I inhibitory activity.

In the pursuit of novel ROCK inhibitors for hypertension, a compound known as DL0805 (5-nitro-1H-indazole-3-carbonitrile) was discovered and demonstrated an IC50 value of 6.7 μM against ROCK I. This finding spurred the optimization of the indazole scaffold, leading to the development of more potent analogues. For instance, N-(1H-Indazol-5-yl)-1-(4-methylbenzyl)pyrrolidine-2-carboxamide and a related analogue showed 24-fold and 39-fold greater activity, respectively, with IC50 values of 0.27 μM and 0.17 μM. Research has also highlighted a series of amide-based 5-substituted indazoles as effective ROCK inhibitors. amegroups.orgnih.gov

Table 1: ROCK I Inhibitory Activity of Selected 5-Aminoindazole Derivatives

CompoundTargetIC50 (μM)
DL0805ROCK I6.7
(R)-N-(1H-Indazol-5-yl)-1-(4-methylbenzyl)pyrrolidine-2-carboxamideROCK I0.27
Analogue of aboveROCK I0.17

Phosphoinositide-dependent Kinase-1 (PDK1) Inhibition

Fragment-based drug discovery has successfully identified 5-aminoindazole derivatives as potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in the PI3K/AKT/mTOR signaling pathway. Through fragment screening, a 3-aminoindazole fragment was initially identified as a hit. Subsequent exploration led to the discovery of aminoindazole 19, a highly potent and ligand-efficient PDK1 inhibitor. nih.govnih.govmedchemexpress.com

Aminoindazole 19, an aminopyrimidine derivative of the original aminoindazole fragment, exhibited a significant increase in potency, with an IC50 of 0.37 μM compared to the fragment's 311 μM. nih.gov This compound demonstrated a favorable kinase selectivity profile, showing reasonable selectivity against other members of the AGC kinase family such as AKT1 and SGK1. medchemexpress.com The development of a preparative route to a series of novel 4-(1H-indol-6-yl)-1H-indazole compounds as potential PDK1 inhibitors has also been described, centered on a late-stage Suzuki cross-coupling of N-unprotected indazole and indole fragments. nih.gov

Table 2: PDK1 Inhibitory Activity of Aminoindazole Derivatives

CompoundTargetIC50 (μM)
3-Aminoindazole FragmentPDK1311
Aminoindazole 19PDK10.37

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

The 5-aminoindazole scaffold is a key structural element in the design of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. Research has shown that the indazole moiety plays a crucial role in interacting with the active site residues of IDO1. eurekalert.orgmedchemexpress.com

Specifically, novel 5- and 6-aminoindazole derivatives with an amide template have been designed and synthesized as IDO1 inhibitors. In comparative studies, 6-substituted-1H-indazole derivatives generally exhibited higher inhibition percentages than their 5-substituted counterparts. These compounds, featuring an amide linker connecting the aminoindazole template to various substituted phenyl rings, are designed to interact with the heme iron in the active site of IDO1. eurekalert.org

Epidermal Growth Factor Receptor (EGFR) Inhibition

Indazole-based compounds have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase implicated in various cancers. In the optimization of pazopanib (B1684535) derivatives as VEGFR-2 inhibitors, researchers explored replacing a 6-amino-2,3-dimethylindazole moiety with a less bulky 5-aminoindazole scaffold to facilitate the formation of additional hydrogen bonds. daneshyari.com This highlights the utility of the 5-aminoindazole core in the design of kinase inhibitors that can also target EGFR. Furthermore, a series of 5-ethylsulfonyl-indazole-3-carbohydrazides have been developed as dual inhibitors of EGFR and VEGFR-2, with some derivatives showing greater potency than the established EGFR inhibitor erlotinib. daneshyari.com

Cholinesterase Inhibition (AChE, BuChE)

A new family of 5-substituted indazole derivatives has been explored for their potential as multitarget drugs for Alzheimer's disease, focusing on their ability to inhibit cholinesterases (AChE and BuChE). Within this family, several 5-aminoindazole derivatives demonstrated notable enzymatic inhibition of acetylcholinesterase (AChE), with four compounds exhibiting IC50 values below 10 µM. However, these compounds showed only slight inhibition of butyrylcholinesterase (BuChE) at a concentration of 10 µM.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 5-Aminoindazole Derivatives

CompoundTargetIC50 (μM)
Compound 27AChE< 10
Compound 28AChE< 10
Compound 31AChE< 10
Compound 34AChE< 10

Kinase Inhibitor Development

The 5-aminoindazole scaffold is a versatile platform for the development of inhibitors targeting a broad spectrum of kinases. Structure-based drug design has been employed to develop 3-amino-1H-indazol-6-yl-benzamides that target the "DFG-out" conformation of the kinase activation loop. This approach has yielded compounds with single-digit nanomolar EC50 values against kinases such as FLT3, c-Kit, and the gatekeeper mutant of PDGFRα (T674M). The synthetic strategy for these inhibitors often involves a key Suzuki coupling step to link the indazole core with other aromatic moieties.

Farnesoid X Receptor (FXR) Modulation

There is currently no publicly available research data to suggest that this compound or its derivatives act as modulators of the Farnesoid X Receptor (FXR).

Novel Therapeutic Target Exploration

The unique structural framework of 5-aminoindazole has established it as a "privileged scaffold" in medicinal chemistry. This core structure serves as a versatile starting point for the synthesis of a diverse array of derivatives, leading to the exploration of novel therapeutic targets beyond traditional applications. Researchers have successfully modified the indazole ring to develop potent and selective inhibitors for a variety of biological targets implicated in cancer, inflammation, and infectious diseases.

Kinase Inhibition in Oncology

A significant area of exploration for 5-aminoindazole derivatives is the development of kinase inhibitors for cancer therapy. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.

Anaplastic Lymphoma Kinase (ALK), ROS1, and TRKs: Derivatives of 3-amino-5-substituted indazole have been investigated as potent inhibitors of several tyrosine kinases. dntb.gov.uanih.gov One notable compound, entrectinib, demonstrated high potency against ALK with a half-maximal inhibitory concentration (IC50) of 12 nM. nih.gov This compound also showed nanomolar activity against the closely related ROS1 and Tropomyosin Receptor Kinases (TRKs), which are implicated in various cancers. dntb.gov.uanih.gov

Epidermal Growth Factor Receptor (EGFR): Researchers have synthesized novel indazole-based derivatives to target mutated, drug-resistant forms of EGFR. One such derivative showed significant inhibitory activity against H1975 and HCC827 cancer cell lines (with EC50 values of 191 nM and 22 nM, respectively), while largely sparing the wild-type version of the receptor. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based compounds were developed to inhibit FGFR kinases. The most active of these compounds demonstrated IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Phosphoinositide-Dependent Kinase-1 (PDK1): Through a fragment-based approach, novel 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives were identified as inhibitors of PDK1. Two lead compounds from this series exhibited potent activity with IC50 values of 80 nM and 90 nM. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3-ITD): A novel diketopiperazine derivative, synthesized based on the structure of plinabulin, has been identified as a selective inhibitor of the internal tandem duplication mutation of FMS-like tyrosine kinase 3 (FLT3-ITD). mdpi.com This mutation is associated with poor prognosis in acute myeloid leukemia (AML). The compound potently and selectively inhibits the growth of leukemia cells expressing the mutant FLT3. mdpi.com

Table 1: 5-Aminoindazole Derivatives as Kinase Inhibitors

Derivative Class Target Kinase(s) Key Compound Activity (IC50/EC50) Reference
3-Aminoindazole ALK Entrectinib 12 nM nih.gov
3-Aminoindazole ROS1, Pan-TRKs Entrectinib Nanomolar activity nih.gov
Indazole-based EGFR-L858R/T790M Compound 128 191 nM (H1975 cells) nih.gov
1H-Indazole-based FGFR1, FGFR2, FGFR3 Compound 106 2.0 µM, 0.8 µM, 4.5 µM nih.gov
1H-Benzo[d]imidazol-2-yl)-1H-indazol PDK1 Compound 129 80 nM nih.gov
1H-Benzo[d]imidazol-2-yl)-1H-indazol PDK1 Compound 130 90 nM nih.gov
Diketopiperazine FLT3-ITD Compound 5-3 Potent, selective inhibition mdpi.com

Anti-inflammatory Targets

The anti-inflammatory properties of 5-aminoindazole itself have been linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Cyclooxygenase-2 (COX-2): 5-Aminoindazole has demonstrated significant inhibitory action on the COX-2 enzyme. nih.gov In one study, it exhibited the highest activity among the tested indazoles, with an IC50 value between 12.32 and 23.42 µM for COX-2 inhibition. nih.gov This suggests a potential mechanism for its observed anti-inflammatory effects. nih.gov

Myeloid Differentiation Protein 2/Toll-like Receptor 4 (MD2-TLR4): A novel series of 3-(indol-5-yl)-indazole derivatives were designed as antagonists for the MD2-TLR4 complex, which plays a key role in the inflammatory response to Gram-negative bacteria. nih.gov The most promising compound, 22m, inhibited the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines TNF-α and IL-6 in macrophages with IC50 values of 0.89 µM and 0.53 µM, respectively. nih.gov

Table 2: 5-Aminoindazole Derivatives as Anti-inflammatory Agents

Compound/Derivative Class Target Key Compound Activity (IC50) Reference
5-Aminoindazole COX-2 N/A 12.32 - 23.42 µM nih.gov
3-(Indol-5-yl)-indazole MD2-TLR4 22m 0.89 µM (TNF-α), 0.53 µM (IL-6) nih.gov

Antiparasitic Activity

Researchers have also explored derivatives of 5-nitroindazole (B105863), a related compound, as potential treatments for parasitic infections.

Acanthamoeba castellanii : Ten 5-nitroindazole derivatives were tested for their in vitro activity against the trophozoites and cysts of A. castellanii. nih.gov Several derivatives were more effective on trophozoites than the reference drug, chlorhexidine (B1668724) digluconate, showing IC50 values lower than 5 µM. One derivative, compound 8, was particularly effective, showing 80% activity against the resilient cyst form. nih.gov

Trypanosoma cruzi : 5-nitroindazole derivatives have shown activity against T. cruzi, the parasite responsible for Chagas disease. mdpi.comresearchgate.net The mechanism of action is thought to be related to the generation of oxidative stress. mdpi.com Several compounds exhibited notable antichagasic activity. researchgate.net

Table 3: 5-Nitroindazole Derivatives as Antiparasitic Agents

Derivative Class Target Organism Key Compound Activity Reference
5-Nitroindazole Acanthamoeba castellanii (trophozoites) Compounds 8, 9, 10 IC50 < 5 µM nih.gov
5-Nitroindazole Acanthamoeba castellanii (cysts) Compound 8 80% activity nih.gov
5-Nitroindazole Trypanosoma cruzi Compounds 8, 10, 11 Interesting antichagasic activity researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and orbital energies, which are fundamental to understanding a molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometric and electronic properties. While specific DFT studies on 5-aminoindazole (B92378) hydrochloride are not extensively available in the public domain, research on the parent molecule, 5-aminoindazole (AIA), provides significant insights into its electronic characteristics.

In a study investigating indazole derivatives as corrosion inhibitors, DFT calculations were performed on 5-aminoindazole. researchgate.net These calculations revealed that the presence of the amino group (-NH2), a strong electron-donating group, significantly influences the electronic properties of the indazole ring system. researchgate.net The electron-donating effect increases the electron density on the indazole nucleus, which is crucial for its chemical reactivity and interaction with other species. researchgate.net

Various quantum chemical parameters have been calculated for 5-aminoindazole using DFT, which help in understanding its reactivity and stability. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), global hardness (η), and global softness (σ).

Calculated Quantum Chemical Parameters for 5-Aminoindazole
ParameterValueDescription
EHOMO-5.438 eVEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons.
ELUMO-0.816 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.
Energy Gap (ΔE)4.622 eVDifference between ELUMO and EHOMO, related to the molecule's reactivity.
Electronegativity (χ)3.127A measure of the tendency of an atom to attract a bonding pair of electrons.
Global Hardness (η)2.311A measure of the resistance to charge transfer.
Global Softness (σ)0.433The reciprocal of global hardness, indicating higher reactivity.

These DFT-derived parameters are crucial for predicting the molecule's behavior in various chemical and biological environments.

Frontier Orbital Theory Applications

Frontier Orbital Theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of molecules. youtube.comyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.comwikipedia.org

The energies of these frontier orbitals and the energy gap between them (ΔE = ELUMO - EHOMO) are key determinants of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For 5-aminoindazole, the HOMO is distributed over the entire molecule, with a significant contribution from the amino group and the benzene (B151609) ring. This indicates that these are the regions most susceptible to electrophilic attack. The LUMO is also delocalized across the molecule, suggesting that nucleophilic attack can occur at various positions.

The application of frontier orbital theory to 5-aminoindazole helps in understanding its interaction with other molecules, such as biological receptors. The ability of the molecule to donate and accept electrons, as indicated by its HOMO and LUMO energies, is crucial for forming intermolecular interactions that are the basis of its biological activity.

Frontier Orbital Properties of 5-Aminoindazole
Orbital PropertyValue (eV)Significance
EHOMO-5.438Indicates the electron-donating capacity of the molecule.
ELUMO-0.816Indicates the electron-accepting capacity of the molecule.
Energy Gap (ΔE)4.622Relates to the chemical reactivity and stability of the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the behavior of molecules and their interactions with biological systems at an atomic level. These methods can provide dynamic and energetic information that is often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for investigating the dynamic interactions between a ligand, such as 5-aminoindazole hydrochloride, and its protein target. nih.gov

These simulations can reveal key information about the stability of the ligand-protein complex, the specific amino acid residues involved in the interaction, and the role of water molecules in the binding site. Such insights are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govf1000research.comjocpr.com It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

The 5-aminoindazole scaffold has been identified as a versatile ligand for protein kinases, capable of interacting with the conserved ATP-binding site. nih.gov Docking studies of 5-aminoindazole derivatives into the active sites of various kinases have shown that the indazole core typically forms key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) ring of ATP. nih.gov The amino group at the 5-position can also participate in hydrogen bonding interactions, further anchoring the ligand in the binding pocket.

While specific binding affinity predictions for this compound are not published, docking studies on related indazole derivatives have demonstrated the importance of this scaffold for achieving high binding affinity. jocpr.com The predicted binding energy from docking simulations can be used to rank potential drug candidates and prioritize them for further experimental testing.

Conformational Analysis and Stability Assessments

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energies, and the most stable conformation (the one with the lowest energy) is typically the most populated.

The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which allows it to bind effectively to its target protein. Conformational analysis of this compound would involve identifying the low-energy conformers and assessing their relative stabilities.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform conformational searches and calculate the energies of different conformers. Understanding the conformational preferences of this compound is essential for structure-based drug design, as it allows for the design of molecules that are pre-organized in their bioactive conformation, potentially leading to higher binding affinity and selectivity.

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion)

An extensive search of publicly available scientific literature and databases did not yield specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for 5-aminoindazole or its hydrochloride salt. Computational ADMET studies are crucial in the early phases of drug discovery to predict the pharmacokinetic properties of a compound. alliedacademies.orgfrontiersin.org These analyses typically involve the calculation of various physicochemical and pharmacokinetic parameters. nih.govresearchgate.net

While general tools and methodologies for predicting ADMET properties are widely available, specific predictive data for this compound is not present in the reviewed literature. japsonline.comiaps.org.in Studies on other, more complex indazole derivatives have explored their drug-like properties, but these findings are not directly transferable to the simpler 5-aminoindazole structure. ijcrt.org The "rule of five," a set of guidelines used to evaluate the potential for oral bioavailability, suggests that properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical. nih.gov Without specific computational studies on 5-aminoindazole, a detailed ADMET analysis in this article cannot be provided.

Prediction of Reaction Mechanisms and Inhibition Performances

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and predicting the inhibition performance of 5-aminoindazole, primarily in the context of corrosion inhibition. These investigations provide a molecular-level understanding of how 5-aminoindazole interacts with metal surfaces, thereby preventing or reducing the rate of corrosion.

The primary mechanism of action predicted by these studies is the adsorption of the 5-aminoindazole molecule onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen atoms in the pyrazole (B372694) ring and the amino group) and the π-electrons of the aromatic system. These features allow the molecule to act as an effective corrosion inhibitor by forming a protective layer that isolates the metal from the corrosive environment.

The adsorption process is believed to involve both physisorption and chemisorption. Physisorption occurs due to the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal atoms, leading to the formation of a coordinate covalent bond. This is often facilitated by the donation of lone pair electrons from the nitrogen and oxygen atoms of the inhibitor to the vacant d-orbitals of the metal.

Quantum chemical calculations have been used to correlate the molecular structure of 5-aminoindazole with its inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the Mulliken charges on the atoms are used to predict the reactivity and adsorption characteristics of the molecule.

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. The energy gap (ΔE) is an indicator of the stability of the molecule; a smaller ΔE generally implies higher reactivity and potentially better inhibition performance.

The distribution of Mulliken charges on the atoms of the 5-aminoindazole molecule helps to identify the active centers that are most likely to be involved in the adsorption process. The nitrogen atoms of the pyrazole ring and the amino group are typically found to have high negative charge densities, making them the primary sites for interaction with the metal surface.

The following table summarizes some of the key quantum chemical parameters that have been calculated for 5-aminoindazole in theoretical studies of its corrosion inhibition properties.

Parameter Description Significance in Inhibition Performance
EHOMO Energy of the Highest Occupied Molecular Orbital A higher value indicates a greater electron-donating ability, leading to stronger adsorption on the metal surface.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital A lower value suggests a better electron-accepting ability from the metal surface.
ΔE (Energy Gap) Difference between ELUMO and EHOMO A smaller value generally implies higher reactivity and better inhibition efficiency.
Mulliken Charges Distribution of atomic charges in the molecule Identifies the active centers (atoms with high negative charge density) for adsorption onto the metal surface.

These computational models and theoretical predictions provide a robust framework for understanding the inhibition performance of 5-aminoindazole and for the rational design of new and more effective corrosion inhibitors based on the indazole scaffold.

Patent Literature and Intellectual Property in Academic Research

Analysis of Patents Involving 5-Aminoindazole (B92378) Derivatives in Chemical Sciences

The indazole scaffold is of significant pharmacological interest, forming the core structure of numerous compounds with potential therapeutic value. nih.gov A review of patent literature showcases the diverse applications and chemical modifications of indazole derivatives, highlighting their importance in medicinal chemistry. Patents related to these compounds often cover the chemical structures themselves, methods of synthesis, and their specific uses. paulandpaul.combailey-walsh.com

Derivatives of 5-aminoindazole have been the subject of patents primarily due to their role as intermediates in the synthesis of biologically active molecules, particularly protein kinase inhibitors. google.comgoogle.com Protein kinases are crucial targets in drug discovery, especially for cancer therapies. Patents in this area describe novel indazole compounds, pharmaceutical compositions containing them, and their application in modulating kinase signal transduction to inhibit unwanted cell proliferation. google.com

For instance, research has led to the design and synthesis of novel 6-substituted aminoindazole derivatives evaluated for their anti-proliferative activity in various cancer cell lines. nih.gov One such study identified a compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which exhibited potent activity against human colorectal cancer cells. nih.gov The patenting of such derivatives is crucial for their further development as potential anticancer agents.

A search on patent databases like WIPO's PATENTSCOPE confirms the existence of patents related to the 5-aminoindazole chemical structure, indicating its relevance in inventive processes. nih.gov These patents typically detail the synthesis process, for example, starting from 6-nitroindazole (B21905) which is then reduced to a 6-amino indazole compound. google.com

Table 1: Representative Patents Involving Indazole Derivatives

Patent/Publication Number Title/Subject Key Findings/Claims
US6534524B1 Indazole compounds and pharmaceutical compositions for inhibiting protein kinases Describes indazole compounds that modulate and/or inhibit the activity of certain protein kinases for treating diseases like cancer. google.com
WO2006048745A1 Methods for preparing indazole compounds Details methods for preparing indazole compounds useful as modulators and/or inhibitors of protein kinases. google.com
RSC Advances, 2021, 11, 2738-2753 Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Reports a series of aminoindazole derivatives with anti-proliferative activity, with one compound showing potent effects and suppression of IDO1 protein expression. nih.gov

Strategies for Intellectual Property Protection in Novel Compound Discovery

Protecting intellectual property is a cornerstone for innovation in the chemical and pharmaceutical industries. acdlabs.com For a novel compound discovery, a multi-faceted IP strategy is essential to safeguard the invention and attract investment. outsourcedpharma.com

Key IP Protection Strategies:

Provisional Patent Applications: A common first step is filing a provisional patent application. This secures an early filing date, which is critical in a "first-to-file" system. outsourcedpharma.com It provides a one-year window to gather more data and perfect the invention before filing a more detailed non-provisional application. acs.org

Comprehensive Patent Claims: The strength of a patent lies in its claims. It is strategic to seek multiple layers of protection. bailey-walsh.com This can include claims for the compound itself (composition of matter), the method used to create it (process patent), any compositions or formulations containing the compound, and specific methods of use. paulandpaul.combailey-walsh.compatentpc.com

Freedom to Operate (FTO) Analysis: Before significant investment, conducting an FTO search is crucial. outsourcedpharma.com This analysis, also known as a clearance search, helps determine if the planned commercial activities (making, using, or selling the compound) might infringe on existing third-party patents. outsourcedpharma.com It helps in making informed financial decisions and guiding research and development away from crowded patent areas. bailey-walsh.comoutsourcedpharma.com

Strategic Global Filing: Since patent rights are territorial, companies must decide where to file for protection. This decision is often guided by where competitors operate and where the company plans to market the product. outsourcedpharma.com International treaties like the Patent Cooperation Treaty (PCT) facilitate filing in multiple countries through a single initial application. acs.org

Non-Disclosure Agreements (NDAs): Before a patent is filed, maintaining confidentiality is paramount. NDAs are legally binding contracts that protect sensitive information when shared with potential partners, investors, or employees, preventing unauthorized disclosure. ttconsultants.com

Maintaining Trade Secrets: For certain processes or formulas that are difficult to reverse-engineer, a company might opt to protect them as trade secrets instead of patenting them. This avoids public disclosure but requires stringent internal security measures to maintain secrecy. ttconsultants.com

Impact of Patent Landscape on Academic Research Directions

The patent landscape, which is the collective body of patent information in a given technological area, has a significant impact on the direction of academic research. researchgate.net Traditionally, academic success is measured by publications in high-impact journals. However, there is a growing emphasis on the translational potential of research, with patenting becoming an increasingly important metric. chemistryworld.comresearchgate.net

Analyzing the patent landscape allows academic researchers to:

Identify "White Spaces": Researchers can identify areas with low patent activity, so-called "white spaces," which may represent underexplored research avenues with high potential for novel discoveries and commercialization. researchgate.netipbusinessacademy.org This strategic approach helps prioritize research projects and allocate resources more effectively.

Understand Commercial Trends: The patent landscape provides insights into the research activities and strategic interests of commercial entities. researchgate.net This can help academic labs align their research with industry needs, fostering opportunities for collaboration, licensing, and funding.

Avoid Infringement and Duplication: By reviewing existing patents, academic researchers can avoid duplicating efforts and inadvertently infringing on existing IP, which could create legal complications, especially if the research leads to a commercially viable product. bailey-walsh.com

Foster Collaboration: A patent landscape analysis can reveal potential collaborators, whether in academia or industry, who are working on complementary technologies. researchgate.net This can lead to fruitful partnerships that accelerate the path from discovery to application.

Future Directions and Emerging Research Avenues

Exploration of New Biological Targets for 5-Aminoindazole (B92378) Derivatives

The therapeutic potential of 5-aminoindazole derivatives has been predominantly explored in the context of kinase inhibition for oncology. nih.gov Numerous compounds have been developed as inhibitors of various protein kinases, including tyrosine kinases, cyclin-dependent kinases, and aurora kinases. nih.govchim.it Marketed drugs such as Axitinib and Pazopanib (B1684535), which contain the indazole core, underscore the success of this approach in treating cancers like renal cell carcinoma. chim.it However, the versatility of the indazole scaffold suggests its utility extends far beyond these established targets.

Future research is set to pivot towards new and underexplored biological targets. Key areas of investigation include:

Novel Kinase Families: While many indazole derivatives target well-known kinases like VEGFR and EGFR, there is immense scope to explore their activity against other kinase families implicated in disease, such as Glycogen Synthase Kinase 3 (GSK-3), which is involved in neurodegenerative diseases and diabetes. nih.gov

Epigenetic Targets: Proteins involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are becoming increasingly important drug targets. The structural features of 5-aminoindazole could be adapted to design potent and selective inhibitors for these enzymes.

Hypoxia-Inducible Factor (HIF-1α): Indazole derivatives have been identified as potent inhibitors of HIF-1α, a transcription factor crucial for tumor metastasis. nih.gov Further exploration in this area could lead to a new class of anticancer agents that target the tumor microenvironment.

Protozoal and Microbial Targets: Research has shown that certain 5-nitroindazole (B105863) derivatives possess antiprotozoal activity against pathogens like E. histolytica, G. intestinalis, and T. vaginalis. nih.gov This opens up avenues for developing novel anti-infective agents based on the 5-aminoindazole core.

Target ClassSpecific ExamplesTherapeutic AreaRationale for Exploration
Protein KinasesGSK-3, TTK, ALK, FGFRsOncology, Neurodegeneration, InflammationProven success of indazole core in kinase inhibition. nih.govmdpi.com
Transcription FactorsHIF-1αOncologyPotential to inhibit tumor metastasis and adaptation. nih.gov
Anti-Infective TargetsProtozoal enzymesInfectious DiseasesDemonstrated activity of related nitroindazoles. nih.gov
Epigenetic ModulatorsHDACs, MethyltransferasesOncology, Genetic DisordersVersatile scaffold for designing enzyme inhibitors.

Integration of Advanced Synthetic Techniques for Enhanced Compound Diversity

To explore this expanded target space, a diverse library of 5-aminoindazole derivatives is required. Traditional synthetic methods often have limitations, such as harsh reaction conditions or low functional group tolerance. caribjscitech.com The integration of advanced synthetic techniques is crucial for overcoming these hurdles and enhancing compound diversity.

Emerging synthetic strategies include:

C-H Bond Functionalization: This technique allows for the direct modification of carbon-hydrogen bonds on the indazole core, providing a highly efficient and atom-economical way to introduce new functional groups. nih.gov Rhodium and copper-catalyzed C-H activation has been successfully used for the synthesis of complex indazoles. nih.gov

Metal-Catalyzed Cross-Coupling: Halogenation of the indazole ring, particularly iodination and bromination, creates versatile handles for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). chim.it This enables the modular assembly of highly functionalized derivatives.

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering a rapid way to build libraries of diverse indazole derivatives.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety and scalability, facilitating the rapid synthesis of novel compounds for screening.

Synthetic TechniqueDescriptionAdvantage for 5-Aminoindazole
C-H Bond FunctionalizationDirect conversion of C-H bonds to C-C or C-heteroatom bonds.Increases synthetic efficiency and allows for late-stage diversification. nih.gov
Palladium-Catalyzed ReactionsCross-coupling reactions to form new C-C, C-N, and C-O bonds.Enables modular synthesis of complex derivatives from pre-functionalized indazoles. nih.gov
Diversity-Oriented SynthesisSystematic synthesis of structurally diverse compounds from a common starting material.Rapidly generates libraries for high-throughput screening against new targets.
Microwave-Assisted SynthesisUse of microwave irradiation to heat reactions.Reduces reaction times and often improves product yields. chim.it

Development of Sophisticated Computational Models for Predictive Research

As the number of potential derivatives and biological targets grows, a purely experimental approach becomes inefficient. The development of sophisticated computational models is essential for predictive research, enabling the rational design of new compounds and the prioritization of synthetic efforts.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the structural features of indazole derivatives with their biological activity. nih.gov These models generate contour maps that highlight which steric and electronic properties are favorable or unfavorable for activity, guiding the design of more potent molecules. nih.govrsc.org

Molecular Docking and Dynamics Simulations: These methods predict how a molecule binds to its protein target and assess the stability of the resulting complex over time. mdpi.comnih.gov Molecular dynamics simulations provide insights into the dynamic interactions between the ligand and the protein, helping to explain the basis of a compound's potency and selectivity. nih.govscielo.br

Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties of molecules, helping to understand their reactivity and interaction mechanisms at a quantum-mechanical level. nih.gov

These computational tools, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the discovery of novel 5-aminoindazole-based therapeutic agents.

Interdisciplinary Research Integrating Chemical Biology and Material Sciences

The future of 5-aminoindazole research also lies in its application beyond traditional pharmacology, through interdisciplinary collaborations between chemical biology and materials science.

Chemical Biology: 5-Aminoindazole derivatives can be developed into chemical probes—selective small-molecule modulators used to study the function of proteins within cells and organisms. nih.gov By attaching fluorescent tags or reactive groups, these probes can be used for target identification, validation, and imaging, providing powerful tools to dissect complex biological pathways. The development of diagnostic agents for medical imaging is another promising area of research. chemimpex.com

Materials Science: The unique chemical properties of the indazole ring are being explored for the creation of novel materials. chemimpex.com Researchers are investigating 5-aminoindazole derivatives for their potential in developing new polymers and coatings with enhanced durability and resistance. chemimpex.com Furthermore, their ability to interact with metal surfaces has led to their investigation as effective corrosion inhibitors for steel in acidic environments. rsc.org

This convergence of disciplines will unlock new applications for 5-aminoindazole hydrochloride, expanding its impact from medicine to materials and diagnostics.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Aminoindazole hydrochloride in laboratory settings?

  • Methodological Answer :

  • Skin/Body Protection : Use nitrile or neoprene gloves inspected prior to use. Employ full-body chemical-resistant suits (e.g., Tyvek) based on exposure risk .
  • Respiratory Protection : Use fume hoods or N95 masks if aerosolization is possible.
  • Documentation : Follow institutional SOPs, including training records and emergency procedures, as per guidelines for similar hydrochlorides .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reagents : Use oxidizing agents (e.g., H₂O₂) or nucleophiles under controlled pH (6–8) and temperature (20–40°C) to minimize side reactions .
  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography for high-purity yields, as validated for structurally related imidazole derivatives .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to verify aromatic protons and amine groups. Compare with PubChem data for analogous hydrochlorides .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., theoretical MW: ~169.6 g/mol) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, chloro) on the indazole ring affect the compound’s reactivity in medicinal chemistry?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to assess electronic effects of substituents on nucleophilic/electrophilic sites .
  • Experimental Validation : Synthesize derivatives (e.g., 4-Chloro-5-aminoindazole) and compare reaction kinetics in cross-coupling reactions .
  • Table : Substituent Effects on Reactivity (Hypothetical Data)
SubstituentPositionReaction Rate (k, s⁻¹)
-CH₃30.45
-Cl40.78
-NH₂50.12

Q. What strategies resolve contradictions between computational predictions and experimental data in pharmacological studies of 5-Aminoindazole derivatives?

  • Methodological Answer :

  • Data Cross-Validation : Use multiple docking software (e.g., AutoDock, Schrödinger) to assess binding affinity consistency .
  • In Vitro/In Vivo Correlation : Test predicted active derivatives (e.g., antimicrobial candidates) against standard cell lines (e.g., HEK293) .
  • Literature Benchmarking : Compare results with structurally similar compounds (e.g., 5-Amino-3-methylisothiazole hydrochloride) to identify outliers .

Q. How can researchers mitigate variability in bioactivity data across batches of this compound?

  • Methodological Answer :

  • Batch Analysis : Implement HPLC-UV (>98% purity threshold) and LC-MS to detect impurities (e.g., unreacted intermediates) .
  • Stability Studies : Store samples at -20°C in desiccators to prevent hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points (e.g., 300°C vs. unpublished lower values)?

  • Methodological Answer :

  • Calibration : Use DSC with certified reference standards (e.g., indium) to verify equipment accuracy .
  • Sample Preparation : Ensure anhydrous conditions, as residual solvents (e.g., H₂O) depress melting points.

Application-Focused Questions

Q. What role does this compound play in synthesizing kinase inhibitors?

  • Methodological Answer :

  • Scaffold Functionalization : Introduce sulfonamide or carbamate groups at the 1-position for ATP-binding site targeting .
  • Case Study : A 2020 study used it to develop JAK2 inhibitors via Suzuki-Miyaura coupling, achieving IC₅₀ < 100 nM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.